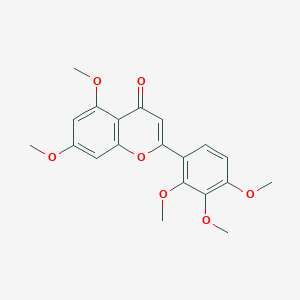

2',3',4',5,7-Pentamethoxyflavone

Description

Structure

3D Structure

Properties

CAS No. |

89121-55-1 |

|---|---|

Molecular Formula |

C20H20O7 |

Molecular Weight |

372.4 g/mol |

IUPAC Name |

5,7-dimethoxy-2-(2,3,4-trimethoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C20H20O7/c1-22-11-8-16(24-3)18-13(21)10-15(27-17(18)9-11)12-6-7-14(23-2)20(26-5)19(12)25-4/h6-10H,1-5H3 |

InChI Key |

XCRISFHOPWXTMT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OC)OC)OC |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Investigations of Pentamethoxyflavones

Botanical Sources and Distribution

Kaempferia parviflora as a Source of 3,5,7,3',4'-Pentamethoxyflavone

Kaempferia parviflora, a member of the Zingiberaceae family commonly known as Thai black ginger, is a significant natural source of polymethoxyflavones, including 3,5,7,3',4'-pentamethoxyflavone. nih.govarabjchem.orgnih.gov Phytochemical analyses of the rhizomes of K. parviflora have consistently identified this compound as one of the major constituents. arabjchem.org

Research has focused on the isolation and characterization of various methoxyflavones from this plant. nih.gov Studies have demonstrated that 3,5,7,3',4'-pentamethoxyflavone, along with other related compounds like 5,7-dimethoxyflavone (B190784) and 5,7,4'-trimethoxyflavone, are key components of K. parviflora extracts. arabjchem.orgnih.gov The presence of these polymethoxyflavones is believed to contribute to the traditional uses of the plant. nih.gov Investigations into the vasorelaxant effects of 3,5,7,3',4'-pentamethoxyflavone isolated from K. parviflora have been conducted on rat thoracic aortic rings. tci-thaijo.org Furthermore, this compound has been shown to be a Ca2+ channel inhibitor and can protect DNA from oxidative damage. medchemexpress.com

| Compound Name | Part of Plant | Reference |

| 3,5,7,3',4'-Pentamethoxyflavone | Rhizomes | nih.govarabjchem.orgnih.govglpbio.com |

| 5,7-Dimethoxyflavone | Rhizomes | arabjchem.orgnih.gov |

| 5,7,4'-Trimethoxyflavone | Rhizomes | nih.govarabjchem.orgnih.gov |

| 5,7,3',4'-Tetramethoxyflavone | Rhizomes | pieronline.jp |

Murraya paniculata and 5,7,3',4',5'-Pentamethoxyflavone

Murraya paniculata, also known as orange jasmine, is a plant belonging to the Rutaceae family. nih.govnparks.gov.sg Phytochemical studies of its leaves and fruit peels have revealed the presence of a variety of highly oxygenated flavonoids, including 5,7,3',4',5'-pentamethoxyflavone. nih.govnih.govcaymanchem.com This compound is one of several polymethoxyflavones isolated from the plant. nih.gov

The leaves of M. paniculata have been found to contain a significant number of polymethoxylated flavonoids. nih.gov Research has identified 5,7,3',4',5'-pentamethoxyflavone as a constituent with various biological activities. caymanchem.com It has been shown to inhibit nitric oxide production in certain cell lines. nih.govcaymanchem.com

| Compound Name | Part of Plant | Reference |

| 5,7,3',4',5'-Pentamethoxyflavone | Leaves, Peel of fresh ripe fruits | nih.govnih.govcaymanchem.com |

| 5,6,7,3',4'-Pentamethoxyflavone (Sinensetin) | Leaves | nih.gov |

| 5,7,8,3',4'-Pentamethoxyflavone | Leaves | nih.gov |

Rutaceae Plants and 3',4',5',5,7-Pentamethoxyflavone (B192069)

The Rutaceae family, which includes the Citrus genus, is a rich source of polymethoxyflavonoids. medchemexpress.comnih.gov 3',4',5',5,7-Pentamethoxyflavone, also known as tangeretin (B192479), is a notable flavonoid that has been extracted from plants within this family. medchemexpress.comnih.gov This compound is particularly abundant in the peels of citrus fruits. nih.gov

In addition to Citrus species, 3',4',5',5,7-pentamethoxyflavone has also been isolated from Bauhinia championii, a member of the Leguminosae family. medchemexpress.com The presence of this compound in different plant families highlights its distribution in the plant kingdom.

| Plant Species | Family | Part of Plant | Reference |

| Citrus species | Rutaceae | Peel | nih.gov |

| Bauhinia championii | Leguminosae | Not specified | medchemexpress.com |

Glycosmis ovoidea and Other Pentamethoxyflavone Derivatives

Glycosmis ovoidea, a plant from the Rutaceae family, has been investigated for its chemical constituents. nih.gov While the primary focus of some studies has been on acridone (B373769) alkaloids and coumarins from the stems and leaves, the Rutaceae family is generally known for producing a variety of flavonoids, including pentamethoxyflavone derivatives. nih.govnih.gov Further phytochemical investigation into Glycosmis ovoidea may reveal the presence of specific pentamethoxyflavone isomers.

Reported Presence in Ficus formosana and Cedrela

The natural products database PubChem reports the presence of 3',4',5',5,7-pentamethoxyflavone in Ficus formosana and species of the Cedrela genus. nih.gov This information suggests a broader distribution of this particular pentamethoxyflavone isomer beyond the Rutaceae family.

Isolation from Rhodomyrtus tomentosa (e.g., Combretol)

Rhodomyrtus tomentosa, a plant from the Myrtaceae family, is another source of various flavonoids and other phenolic compounds. nih.govresearchgate.net Phytochemical investigations of the bark and twigs of this plant have led to the isolation of the flavonoid combretol (B1252878). nih.govresearchgate.net While the primary focus of some recent studies on R. tomentosa has been on the isolation of novel meroterpenoids and other compounds, the presence of flavonoids like combretol indicates the plant's capacity to produce a diverse range of these phytochemicals. nih.govnih.govugm.ac.idrsc.org

Identification in Egyptian Compositae Members (e.g., Artemetin)

The family Compositae (Asteraceae) is a rich source of bioactive flavonoids, including various pentamethoxyflavones. One notable example with relevance to Egyptian flora is Artemetin (5-hydroxy-3,7,3',4'-tetramethoxyflavone), a closely related compound, which has been identified in species cultivated in Egypt. Specifically, phytochemical investigations of Artemisia annua L. (Qinghao), a member of the Asteraceae family introduced for cultivation in Egypt, have confirmed the presence of the flavonoid Artemetin. researchgate.net Studies on an aromatic ecotype of A. annua have identified Artemetin alongside other flavonoids like casticin, chrysoplenetin, and eupatin. researchgate.net The presence of these polymethoxyflavonoids is significant, as research suggests they may enhance the bioavailability or activity of other compounds within the plant, such as artemisinin. researchgate.net Artemetin itself is recognized for a wide array of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. nih.gov While direct isolation of 2',3',4',5,7-Pentamethoxyflavone from Egyptian Compositae is not prominently documented, the confirmed presence of structurally similar pentamethoxyflavones like Artemetin in cultivated medicinal plants points to the potential of this plant family as a source for such compounds. researchgate.netnih.gov

Isolation and Purification Methodologies

The isolation of pure this compound and related polymethoxyflavones (PMFs) from complex plant extracts is a significant challenge that requires sophisticated separation and extraction techniques.

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the isolation and purification of individual compounds from a mixture. iipseries.org The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase. iipseries.org Various chromatographic methods have been successfully employed to separate pentamethoxyflavones from natural sources, particularly citrus peels. researchgate.netacs.org

Commonly used techniques include:

Column Chromatography (CC): This is a widely used method for purifying natural products, capable of handling both solid and liquid samples. column-chromatography.com In normal-phase column chromatography, a polar stationary phase like silica (B1680970) gel or alumina (B75360) is used. iipseries.orgcolumn-chromatography.com Non-polar compounds elute before polar compounds. For PMF separation, silica gel columns have been used with mobile phase systems such as benzene-acetone or a gradient of ethyl acetate (B1210297) and hexanes. acs.org

Flash Chromatography: A modification of column chromatography that uses pressure to increase the flow rate of the mobile phase, leading to faster and more efficient separations. researchgate.net It has been used for the initial separation of crude sweet orange peel extract on a silica gel column to group fractions with high concentrations of PMFs. acs.org

Thin-Layer Chromatography (TLC) and Preparative TLC (prep-TLC): TLC is used for the qualitative analysis of fractions and to determine appropriate solvent systems. researchgate.net Prep-TLC allows for the separation of larger quantities of material than analytical TLC. acs.org It has been used to separate PMFs from citrus peel extracts, where compounds are visualized by their fluorescence, and individual bands are collected for further analysis. acs.org

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique that uses high pressure to pump the mobile phase through a column packed with small particles. iipseries.org It is well-suited for partitioning organic compounds. iipseries.org Preparative HPLC, often using a C18 column, is frequently used as a final purification step to obtain highly pure nobiletin (B1679382), a related PMF. acs.org

Supercritical Fluid Chromatography (SFC): This technique uses a supercritical fluid, typically carbon dioxide mixed with a modifier like methanol (B129727), as the mobile phase. acs.org SFC has been used in combination with flash chromatography for the large-scale isolation of PMFs from crude sweet orange peel extract. acs.org

Table 1: Chromatographic Techniques for Pentamethoxyflavone Separation

| Technique | Stationary Phase | Example Mobile Phase | Application |

|---|---|---|---|

| Column Chromatography | Silica Gel | Benzene:Acetone | Initial purification of extracts |

| Flash Chromatography | Silica Gel | Ethyl Acetate / Hexanes (gradient) | Rapid, initial separation of crude extracts |

| Preparative TLC | Silica Gel | Benzene:Acetone (3:1, v/v) | Separation of small-scale quantities |

| Preparative HPLC | C18 / Chiral Columns | Not specified | Final purification to achieve high purity |

| Supercritical Fluid Chromatography (SFC) | Not specified | CO₂ and Methanol | Large-scale separation of PMF-rich fractions |

Extraction Optimization from Plant Matrices

The efficiency of extracting pentamethoxyflavones from plant material is highly dependent on the chosen method and parameters. Optimization of these parameters is crucial for maximizing the yield of the target compounds. mdpi.comnih.gov Both conventional methods, such as Soxhlet extraction and maceration, and modern techniques like Ultrasound-Assisted Extraction (UAE) are utilized. researchgate.netnih.gov

A key study on the optimization of UAE for extracting methoxyflavones, including 3,5,7,3′,4′-pentamethoxyflavone (PMF), from Kaempferia parviflora rhizomes provides a clear example of a systematic approach. mdpi.comnih.gov Researchers used statistical methods, including Plackett–Burman design (PBD) and Box–Behnken design (BBD), to identify and optimize the most significant variables affecting the extraction yield. mdpi.comnih.gov

The initial screening identified three critical parameters:

Ethanol (B145695) concentration

Extraction time

Solvent-to-solid ratio

Subsequent optimization using BBD determined the ideal conditions for maximizing the total methoxyflavone content. mdpi.comnih.gov It was found that the ethanol concentration was the most influential factor. mdpi.comnih.gov The optimal conditions for achieving the highest total methoxyflavone content (327.25 mg/g of extract) were an ethanol concentration of 95.00% v/v, an extraction time of 15.99 minutes, and a solvent-to-solid ratio of 50.00 mL/g. mdpi.com Another study focusing on water extraction from K. parviflora found that the optimal conditions for flavonoid yield were an extraction temperature of 90°C for a duration of 120 minutes. researchgate.net

Table 2: Optimized UAE Conditions for Methoxyflavones from K. parviflora

| Parameter | Optimized Value for Max. Methoxyflavone Content |

|---|---|

| Ethanol Concentration | 95.00% v/v |

| Extraction Time | 15.99 min |

| Solvent-to-Solid Ratio | 50.00 mL/g |

Data sourced from a study on Ultrasound-Assisted Extraction (UAE) of Kaempferia parviflora rhizomes. mdpi.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,5,7,3′,4′-pentamethoxyflavone (PMF) |

| 5,7-dimethoxyflavone (DMF) |

| 5,7,4′-trimethoxyflavone (TMF) |

| Alnusin |

| Alnustinol |

| Artemetin |

| Artemisia ketone |

| Artemisinin |

| Camphor |

| Casticin |

| Chrysoplenetin |

| 1,8-cineole |

| Eupatin |

| Germacrene |

| 3,5,6,7,8,3′,4′-heptamethoxyflavone |

| Linalool |

| Methyl-chavicol (estragole) |

| Methyl-eugenol |

| Nobiletin |

| Sabinene |

| Sinensetin (5,6,7,3′,4′-pentamethoxyflavone) |

| Tangeretin |

| Tetra-O-methylscutellarein |

| 5,6,7,4′-tetramethoxyflavone |

| Trans-β-ocimene |

Chemical Synthesis and Derivatization Strategies for Pentamethoxyflavones

Synthetic Pathways to Pentamethoxyflavone Analogues

The synthesis of pentamethoxyflavone analogues often involves multi-step procedures starting from readily available precursors. A common and versatile method is the Baker-Venkataraman rearrangement. This reaction typically begins with the acylation of a suitably substituted 2-hydroxyacetophenone (B1195853) with a substituted benzoyl chloride to form an ester. Subsequent treatment with a base, such as potassium hydroxide, induces rearrangement to a 1,3-diketone. This diketone is then cyclized under acidic conditions, often with sulfuric acid in glacial acetic acid, to yield the final flavone (B191248). sysrevpharm.org

For instance, the synthesis of various flavone derivatives has been achieved using 2,4-dihydroxyacetophenone as a starting material. sysrevpharm.org This is followed by condensation with a substituted acyl chloride through the Baker-Venkataraman reaction. sysrevpharm.org Another approach involves the aldol (B89426) condensation of a methoxylated acetophenone (B1666503) with a methoxylated benzaldehyde (B42025) in the presence of a base, which leads to the formation of a chalcone (B49325) intermediate. nih.gov This chalcone can then be cyclized to the flavone, for example, using iodine in dimethyl sulfoxide (B87167) (DMSO). nih.govkoreascience.kr

The specific placement of methoxy (B1213986) groups on the A and B rings of the flavone is achieved by selecting appropriately substituted starting materials. For example, the synthesis of pedalitin, a monomethoxytetrahydroxyflavone, utilized 6-hydroxy-2,3,4-trimethoxyacetophenone and vanillin (B372448) as key intermediates. nih.gov The synthesis of 5,7-dihydroxyflavones and their O-methylated analogs has been accomplished starting from 2,4,6-trihydroxyacetophenone. koreascience.kr

A variety of synthetic routes have been explored, as detailed in the table below:

| Starting Materials | Key Reactions | Product Class |

| 2,4-dihydroxyacetophenone, substituted benzoyl chloride | Baker-Venkataraman Rearrangement, Cyclization | Substituted flavones |

| Methoxylated acetophenone, methoxylated benzaldehyde | Aldol Condensation, Cyclization | Polymethoxyflavones |

| 2,4,6-trihydroxyacetophenone | Benzylation, Methylation, Cyclization | 5,7-Dihydroxyflavones and O-methylated analogs |

| 6-hydroxy-2,3,4-trimethoxyacetophenone, vanillin | Aldol Condensation | Monomethoxytetrahydroxyflavones |

The choice of synthetic pathway often depends on the desired substitution pattern and the availability of starting materials. Large-scale synthesis has also been a focus, with methods developed for the convenient preparation of key intermediates like 5-methoxyflavone. scispace.com

Structural Modification Approaches for Bioactivity Enhancement

Structural modification of pentamethoxyflavones is a critical strategy for improving their pharmacological properties, including bioavailability and specific biological activities. tamu.eduresearchgate.net These modifications often target the hydroxyl and methoxy groups on the flavone skeleton. tamu.edunih.gov

One of the primary goals of these modifications is to enhance bioavailability. O-methylation, for example, can make flavonoids more metabolically stable and increase their intestinal absorption and tissue distribution compared to their unmethylated counterparts. tamu.edu This enhanced stability is attributed to resistance to hepatic metabolism. tamu.edu

Key structural modifications and their impact on bioactivity include:

Hydroxylation and O-methylation: The introduction or modification of hydroxyl and methoxy groups can significantly alter the biological activity of flavonoids. tamu.edunih.gov For instance, the presence of a methoxy group at the C-8 position and free hydroxyl groups at C-5 and C-7 has been shown to enhance inhibitory activity against certain enzymes. nih.gov

Demethylation: Selective demethylation of polymethoxyflavones can generate metabolites with different biological activities. nih.gov For example, 5-demethylated polymethoxyflavones have been identified from the drying of citrus peels. nih.gov

Glycosylation: The addition of sugar moieties to the flavonoid structure can influence its solubility and metabolic fate. tamu.edunih.gov

Introduction of other functional groups: The synthesis of derivatives with groups like fluorine or acetyloxy has been explored to modulate bioactivity. researchgate.netnih.gov For example, 5-acetyloxy-6,7,8,3,4-pentamethoxyflavone was found to reduce triacylglycerol. researchgate.net

The following table summarizes some key structural modifications and their reported effects:

| Modification | Example Compound | Reported Effect | Reference |

| Hydroxylation | 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) (HTMF) | Stronger reversal effect on drug resistance compared to its trimethoxy analog. | nih.gov |

| Fluorination | 5-fluoro-3',4',7-trimethoxyflavone (FTMF) | Exhibited reversal effects on drug resistance. | nih.gov |

| Acetylation | 5-acetyloxy-6,7,8,3,4-pentamethoxyflavone | Reduced triacylglycerol. | researchgate.net |

| O-methylation | 5,7-dimethoxyflavone (B190784), 5,7,4-trimethoxyflavone | More effective in inhibiting cancer cell proliferation than unmethylated analogs. | tamu.edu |

These examples highlight the importance of targeted structural modifications in optimizing the therapeutic potential of pentamethoxyflavones.

Advanced Analytical Methodologies for Pentamethoxyflavone Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of 2',3',4',5,7-Pentamethoxyflavone in various matrices, including biological samples like plasma and intestinal mucosa. nih.gov This method offers high resolution and sensitivity, allowing for the accurate measurement of the compound's concentration.

A validated HPLC method for the determination of this compound has been developed, demonstrating good linearity within a specific concentration range. nih.gov For instance, in mouse plasma, the assay was linear from 100 to 2000 ng/mL, and in mucosal tissue, the linearity ranged from 1.0 to 40 µg/mL. nih.gov The lower limits of quantification were established at 100 ng/mL for plasma and 1.0 µg/mL for mucosa, highlighting the method's sensitivity. nih.gov

Typically, a reversed-phase C18 column is employed for the separation. nih.govuw.edu.pl The mobile phase often consists of a gradient mixture of an aqueous solution containing an acid, such as trifluoroacetic acid (TFA), and an organic solvent like acetonitrile (B52724). uw.edu.pl Detection is commonly performed using a UV detector at a wavelength where the flavone (B191248) exhibits strong absorbance, such as 324 nm. nih.gov To ensure accuracy and correct for any variations during sample preparation and analysis, an internal standard, like tricin (B192558), is often utilized. nih.gov The purity of the compound can also be assessed using an HPLC system coupled with a photodiode array (PDA) detector, which monitors the effluent at multiple wavelengths. researchgate.net

Table 1: HPLC Method Parameters for this compound Quantification

| Parameter | Details |

| Column | Hypersil-BDS C18 |

| Mobile Phase | Gradient of 0.05% TFA in water (A) and 0.05% TFA in acetonitrile (B) |

| Detection Wavelength | 324 nm |

| Internal Standard | Tricin |

| Linear Range (Plasma) | 100-2000 ng/mL |

| Linear Range (Mucosa) | 1.0-40 µg/mL |

| Lower Limit of Quantification (Plasma) | 100 ng/mL |

| Lower Limit of Quantification (Mucosa) | 1.0 µg/mL |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. These techniques probe the interaction of the molecule with electromagnetic radiation, providing a detailed fingerprint of its chemical architecture.

UV-Visible Spectroscopy

UV-Visible spectroscopy is used to observe the electronic transitions within the flavone structure. Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum, referred to as Band I (typically 300-400 nm) and Band II (typically 240-280 nm). The position and intensity of these bands are influenced by the substitution pattern on the flavonoid skeleton. For polymethoxylated flavonoids, these characteristic bands provide initial structural clues. researchgate.net The UV spectra of flavones are often recorded in solvents like methanol (B129727) or ethanol (B145695).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. Key expected absorptions include those for the C=O (carbonyl) group of the γ-pyrone ring, C-O-C (ether) linkages of the methoxy (B1213986) groups, and C=C bonds of the aromatic rings. This data, often obtained using an ATR-IR (Attenuated Total Reflectance) technique, helps to confirm the presence of the core flavone structure and its methoxy substituents. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the complete structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are employed to map out the carbon-hydrogen framework of this compound.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would show distinct signals for the protons on the aromatic rings and the protons of the five methoxy groups.

¹³C NMR: This spectrum reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals provide insights into their electronic environment, distinguishing between carbonyl carbons, aromatic carbons, and the carbons of the methoxy groups.

Detailed analysis of the chemical shifts, coupling constants, and integration values from both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all atoms in the this compound molecule.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns. For this compound, techniques like electrospray ionization (ESI) are commonly used to generate ions of the molecule, often as a protonated molecule [M+H]⁺. nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to determine its elemental formula (C₂₀H₂₀O₇). nih.gov Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion. The resulting fragment ions provide clues about the structure of the molecule. For polymethoxylated flavonoids, a characteristic fragmentation pattern is the loss of methyl radicals (•CH₃) from the methoxy groups. researchgate.net The analysis of these fragmentation pathways helps to confirm the number and location of the methoxy substituents on the flavone core.

Pharmacological and Biological Activities of Pentamethoxyflavones: Preclinical Insights

Anticancer and Chemopreventive Activities

Polymethoxyflavones (PMFs) have demonstrated a range of biological activities, including anti-carcinogenic and anti-inflammatory effects. jfda-online.com Flavonoids, in general, are recognized for their potential to modulate various cellular processes involved in cancer, such as cell signaling, cell cycle regulation, and inflammation. nih.gov

Sensitization of Chemoresistant Cancer Cells (e.g., A549) by 3',4',5',5,7-Pentamethoxyflavone (B192069)

Drug resistance is a major hurdle in cancer chemotherapy. The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is often implicated in chemoresistance. nih.gov Studies have shown that cisplatin-resistant A549 lung cancer cells have significantly higher expression levels of Nrf2 and its target genes compared to their cisplatin-sensitive counterparts. nih.govresearchgate.net

3',4',5',5,7-Pentamethoxyflavone (PMF), a natural flavonoid, has been found to sensitize these resistant cells to cisplatin (B142131). nih.govresearchgate.net This compound reduces the expression of Nrf2, thereby downregulating its downstream target genes. nih.govresearchgate.net By inhibiting the Nrf2 pathway, PMF effectively reverses the chemoresistance of A549 cells, leading to a substantial induction of apoptosis when combined with cisplatin. nih.govresearchgate.net This suggests that PMF could serve as an effective adjuvant to enhance the efficacy of chemotherapeutic drugs in cancers with upregulated Nrf2 signaling. nih.govresearchgate.net At a concentration of 25 µM, 5,7,3',4',5'-pentamethoxyflavone sensitizes cisplatin-resistant A549 non-small cell lung cancer cells to the DNA-crosslinking agent cisplatin. caymanchem.com

Induction of Apoptosis in Cancer Cell Lines (e.g., MCF-7) by 5,3′-Dihydroxy-3,6,7,8,4′-Pentamethoxyflavone

5,3′-Dihydroxy-3,6,7,8,4′-pentamethoxyflavone (DH-PMF) has been shown to be a potent inducer of apoptosis in various cancer cell lines. nih.gov Research on the human breast cancer cell line MCF-7 has provided insights into the mechanisms of action of similar flavonoid compounds. For instance, 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) (HTMF) has been demonstrated to induce apoptosis by modulating key apoptotic markers. nih.govresearchgate.net This includes the upregulation of p53 and Bax, and the downregulation of Bcl-2, leading to an increased Bax/Bcl-2 ratio. nih.govresearchgate.net

The induction of apoptosis is a critical strategy in cancer therapy, as it leads to programmed cell death, eliminating malignant cells. e-century.us Flavonoids can trigger apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and the disruption of mitochondrial membrane potential. mdpi.comnih.gov

| Compound | Cell Line | Activity |

| 3',4',5',5,7-Pentamethoxyflavone | A549 | Sensitizes to cisplatin, induces apoptosis. nih.govresearchgate.net |

| 5,3′-Dihydroxy-3,6,7,8,4′-Pentamethoxyflavone | Multiple | Inhibits proliferation, induces apoptosis. nih.gov |

| 5-Hydroxy-3',4',7-trimethoxyflavone | MCF-7 | Induces apoptosis, modulates apoptotic markers. nih.govresearchgate.net |

Inhibition of Cell Proliferation and Growth

The ability to inhibit cell proliferation is a hallmark of many potential anticancer agents. 5,3′-Dihydroxy-3,6,7,8,4′-pentamethoxyflavone (DH-PMF) has demonstrated significant antiproliferative effects across a wide range of cancer cell lines, including those of the prostate, colon, kidney, lung, pancreas, and breast. nih.gov Even at a concentration as low as 1 μM, DH-PMF was found to inhibit the proliferation of these cancer cells. nih.gov

Furthermore, DH-PMF was also effective in suppressing the colony-forming ability of tumor cells, with a 50% inhibition observed at a concentration of less than 10 nM. nih.gov This indicates a potent ability to halt the growth and propagation of cancer cells. Similarly, other polymethoxyflavones have shown strong inhibitory activities against the proliferation of cancer cell lines like HL-60. researchgate.net

Reduction of Adenoma Development in Carcinogenesis Models

Functioning pituitary adenomas are tumors that can lead to significant health issues due to excessive hormone secretion. nih.gov While surgery is often the first line of treatment, medical therapies are crucial for managing these conditions. nih.govnih.gov

In the context of chemoprevention, studies on carcinogenesis models have shown the potential of certain flavonoids to reduce the development of adenomas. For instance, in mouse skin tumor models, pre-treatment with 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone (5-OH-HxMF) significantly inhibited tumor formation induced by carcinogens. jfda-online.com This effect is attributed to the compound's ability to decrease the levels of inflammatory and cell proliferation markers. jfda-online.com

Anti-inflammatory Properties

Chronic inflammation is a key factor in the development of various diseases, including cancer. mdpi.com Flavones are known for their anti-inflammatory properties, offering potential therapeutic avenues for controlling inflammation. mdpi.com

Inhibition of Nitric Oxide (NO) Production in Macrophages

Macrophages play a crucial role in the inflammatory process and can be activated to produce nitric oxide (NO), a key inflammatory mediator. nih.govmdpi.com Certain flavones have been shown to inhibit the production of NO in activated macrophages. nih.gov For example, studies on RAW 264.7 macrophages have demonstrated that various pentamethoxyflavone derivatives can inhibit LPS-induced NO production. caymanchem.comnih.govmdpi.com

Suppression of Inflammatory Mediators (iNOS, COX2) by 3,5,7,3',4'-Pentamethoxyflavone

While direct studies on the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by 3,5,7,3',4'-pentamethoxyflavone are not extensively detailed, the broader class of polymethoxyflavones (PMFs) demonstrates significant anti-inflammatory properties through these pathways. Research on structurally similar compounds provides strong evidence for this mechanism. For instance, 3,5,6,7,3′,4′-hexamethoxyflavone, isolated from Citrus unshiu peel, has been shown to repress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by suppressing the expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov This suppression is linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression. nih.gov

Similarly, a study on 5-demethylnobiletin (5-hydroxy-6,7,8,3′,4′-pentamethoxyflavone) and its metabolites found that they significantly decreased iNOS and COX-2 gene and protein expression in LPS-stimulated macrophages. mdpi.com Furthermore, 5,7,3',4',5'-Pentamethoxyflavone has been noted to inhibit LPS-induced nitric oxide production in macrophage cells. caymanchem.com This collective evidence suggests that pentamethoxyflavones, likely including the 3,5,7,3',4'-isomer, exert their anti-inflammatory effects by downregulating the expression of crucial inflammatory mediators like iNOS and COX-2. mdpi.comspandidos-publications.com

Antioxidant and DNA Protective Effects

The compound 3,5,7,3',4'-pentamethoxyflavone has demonstrated a remarkable ability to protect DNA from oxidative damage. medchemexpress.com In one study, this quercetin (B1663063) derivative, isolated from Kaempferia parviflora, was shown to effectively shield pUC19 plasmid DNA from damage induced by oxidative challenges. nih.gov Although the compound itself was found to be a relatively poor radical scavenger, its protective mechanism appears to be potent. nih.gov A key finding from a DNA binding assay suggests that 3,5,7,3',4'-pentamethoxyflavone binds to the minor groove of DNA. nih.gov This interaction is believed to be a primary mechanism for its DNA protective effects, physically shielding the genetic material from harmful reactive oxygen species (ROS). nih.gov

| Compound | Activity | Proposed Mechanism | Model System |

|---|---|---|---|

| 3,5,7,3',4'-Pentamethoxyflavone | Protects DNA from oxidative damage | Binds to the minor groove of DNA | pUC19 plasmid DNA |

Beyond direct DNA protection, 3,5,7,3',4'-pentamethoxyflavone also modulates cellular signaling pathways involved in the response to oxidative stress. Research has shown that this compound can trigger specific intracellular cascades. For example, in Neuro2a cells, it promotes neurite outgrowth and neuronal differentiation by activating the extracellular signal-regulated kinase (ERK) signaling pathway. nih.gov This indicates an ability to influence complex cellular processes that can contribute to neuroprotection and recovery from neuronal stress. While its direct antioxidant capacity may be limited, its ability to modulate key signaling pathways like ERK suggests an indirect mechanism for mitigating the downstream effects of oxidative stress. nih.govnih.gov

Metabolic and Anti-obesity Regulation

The compound 5,7,3',4',5'-pentamethoxyflavone (PMF) has been identified as a potent inhibitor of pancreatic lipase (B570770), a key enzyme in the digestion and absorption of dietary fats. nih.gov In vitro studies have demonstrated that PMF inhibits the activity of crude porcine pancreatic lipase in a dose-dependent manner. nih.govcaymanchem.com At a concentration of 100 μg/mL, PMF was found to inhibit lipase activity by over 45%. nih.gov Kinetic analysis of this inhibition revealed a competitive mechanism, indicating that the flavone (B191248) binds to the active site of the enzyme, thereby competing with its substrate. nih.gov This finding is supported by molecular docking studies that also show the binding of PMF to the active site of pancreatic lipase. nih.gov

| Compound | Target Enzyme | Inhibition Type | Key Finding |

|---|---|---|---|

| 5,7,3',4',5'-Pentamethoxyflavone | Pancreatic Lipase | Competitive | Inhibits enzyme activity in a dose-dependent manner. nih.gov |

In addition to inhibiting fat digestion, 5,7,3',4',5'-pentamethoxyflavone directly impacts fat cells (adipocytes) to reduce lipid storage. nih.gov Studies using 3T3-L1 pre-adipocytes, a common cell line for studying fat cell formation, showed that PMF dose-dependently inhibits adipogenesis (the formation of new fat cells) and suppresses the accumulation of lipids and triglycerides. nih.govresearchgate.net This effect is achieved by downregulating the expression of critical adipogenic and lipogenic genes. medchemexpress.comresearchgate.net

Specifically, PMF was found to lower the expression of:

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) and CCAAT/enhancer-binding protein α and β (C/EBP α and β) , which are master regulators of adipogenesis. nih.govresearchgate.net

Sterol regulatory element-binding protein 1 (SREBF 1) and fatty acid synthase (FASN) , key enzymes involved in fatty acid synthesis. nih.govresearchgate.net

Furthermore, PMF was shown to increase the expression of genes associated with lipolysis (the breakdown of stored fat), such as adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL). nih.govresearchgate.net It also enhanced the expression of adiponectin, a beneficial hormone secreted by fat cells that helps regulate glucose levels and fatty acid breakdown. nih.govresearchgate.net

| Gene Target | Effect of 5,7,3',4',5'-Pentamethoxyflavone | Biological Process |

|---|---|---|

| PPAR-γ, C/EBPα, C/EBPβ | Downregulation | Adipogenesis (Fat Cell Formation) |

| SREBF 1, FASN | Downregulation | Lipogenesis (Fat Synthesis) |

| ATGL, HSL | Upregulation | Lipolysis (Fat Breakdown) |

| Adiponectin | Upregulation | Metabolic Regulation |

Impact on Blood Glucose Levels and Renal Fibrosis in Diabetic Models

Research in diabetic rat models has demonstrated the potential of 5,7,3',4',5'-pentamethoxyflavone (PMF) to address key complications of diabetes. In a study involving streptozotocin-induced diabetic rats, administration of PMF was found to decrease blood glucose levels. caymanchem.com Furthermore, this compound exhibited a capacity to reduce renal fibrosis, a serious complication of diabetic nephropathy. caymanchem.comnih.gov

In vitro experiments using mesangial cells exposed to high glucose conditions showed that PMF treatment led to a significant decrease in the phosphorylation of Smad2/3 and the accumulation of fibronectin, both of which are key markers in the progression of renal fibrosis. nih.gov These findings were mirrored in the in vivo diabetic rat model, where PMF administration also resulted in reduced phosphorylation of Smad2/3 and decreased fibronectin accumulation in the kidneys. nih.gov Additionally, PMF treatment was observed to alleviate the thickening of the glomerular basement membrane and foot process fusion, further indicating its protective effects against diabetic kidney damage. nih.gov

Another pentamethoxyflavone, 3,5,7,3',4'-pentamethoxyflavone, was shown to lower plasma glucose levels in middle-aged male Wistar rats. medchemexpress.com

Table 1: Effects of Pentamethoxyflavones on Diabetic Models

| Compound | Model | Key Findings |

| 5,7,3',4',5'-Pentamethoxyflavone | Streptozotocin-induced diabetic rats | Decreased blood glucose levels and renal fibrosis. caymanchem.comnih.gov |

| 5,7,3',4',5'-Pentamethoxyflavone | Mesangial cells (in vitro) | Decreased phosphorylation of Smad2/3 and accumulation of fibronectin. nih.gov |

| 3,5,7,3',4'-Pentamethoxyflavone | Middle-aged male Wistar rats | Lowered plasma glucose levels. medchemexpress.com |

Anti-obesogenic Effects in in vivo Models by 5,7,3',4',5'-Pentamethoxyflavone

The anti-obesity potential of 5,7,3',4',5'-pentamethoxyflavone (PMF) has been investigated in a zebrafish model, revealing significant anti-obesogenic effects. ucl.ac.ukunimas.mynih.gov Administration of PMF in this model led to notable reductions in several metabolic markers associated with obesity, including blood glucose, plasma triglycerides, total cholesterol, and hepatic low-density lipoproteins (LDL). ucl.ac.uknih.gov

Mechanistically, PMF was found to suppress the expression of genes involved in hepatic adipogenesis and lipogenesis. unimas.my Concurrently, it promoted lipid catabolism by activating the peroxisome proliferator-activated receptor-alpha (PPAR-α) and its downstream enzymes. unimas.my Furthermore, PMF demonstrated the ability to prevent obesity by suppressing food intake, which was associated with the downregulation of orexigenic genes and the enhancement of anorexigenic signals. ucl.ac.ukunimas.mynih.gov In vitro studies using 3T3-L1 adipocytes also showed that PMF could reduce lipid accumulation in a concentration-dependent manner and inhibit pancreatic lipase. caymanchem.com

Table 2: Anti-obesogenic Effects of 5,7,3',4',5'-Pentamethoxyflavone in a Zebrafish Model

| Parameter | Effect of PMF Administration |

| Blood Glucose | Reduction ucl.ac.uknih.gov |

| Plasma Triglycerides | Reduction ucl.ac.uknih.gov |

| Total Cholesterol | Reduction ucl.ac.uknih.gov |

| Hepatic LDL | Reduction ucl.ac.uknih.gov |

| Hepatic Adipogenic and Lipogenic Gene Expression | Suppression unimas.my |

| Lipid Catabolism | Promotion via PPAR-α activation unimas.my |

| Food Intake | Suppression ucl.ac.ukunimas.mynih.gov |

Neuroprotective Potential

Involvement in Neurodegenerative Disease Research

Pentamethoxyflavones have emerged as compounds of interest in the field of neurodegenerative disease research. nih.govmdpi.com Flavonoids, in general, are recognized for their potential to cross the blood-brain barrier and exert direct effects on the brain. nih.gov The neuroprotective actions of some flavonoids are thought to involve mechanisms that regulate the generation of reactive oxygen species and modify inflammatory pathways. mdpi.com

Specifically, 5,7,3',4',5'-pentamethoxyflavone has been investigated for its neuroprotective properties. ucl.ac.ukunimas.mynih.gov Research has also explored the neuroprotective effects of a related polyphenolic compound, 5,7,3',4',5'-pentahydroxy dihydroflavanol-3-O-(2''-O-galloyl)-beta-D-glucopyranoside, in a rat model of focal cerebral ischemia. researchgate.netnih.gov This compound was found to reduce infarct volume, cerebral edema, and apoptosis in the brain. nih.gov

In the context of colorectal cancer research, studies on 3',4',5',5,7-pentamethoxyflavone have aimed to identify its cellular targets to understand its mechanisms of action, which could have broader implications for its biological activities. kent.ac.uk

Elevation of Brain-Derived Neurotrophic Factor (BDNF) and TrkB2 by 5,7,3',4',5'-Pentamethoxyflavone

A significant finding in the neuroprotective potential of 5,7,3',4',5'-pentamethoxyflavone (PMF) is its ability to modulate the brain-derived neurotrophic factor (BDNF) signaling pathway. ucl.ac.ukunimas.mynih.gov BDNF is a crucial neurotrophin involved in neuronal survival, growth, and synaptic plasticity. youtube.comyoutube.com In an obese zebrafish model, PMF administration was shown to elevate the levels of both BDNF and its receptor, tropomyosin receptor kinase B2 (TrkB2). ucl.ac.ukunimas.mynih.gov

This elevation of BDNF and TrkB2 by PMF suggests a novel link between metabolic regulation and neuroprotection, positioning it as a compound with dual benefits for metabolic health and neuronal well-being. ucl.ac.ukunimas.mynih.gov The activation of the TrkB receptor by agonists is a therapeutic strategy being explored for various neurological disorders. nih.govnih.gov

Table 3: Impact of 5,7,3',4',5'-Pentamethoxyflavone on Neurotrophic Factors

| Compound | Model | Key Findings |

| 5,7,3',4',5'-Pentamethoxyflavone | Obese Zebrafish Model | Elevated brain-derived neurotrophic factor (BDNF) and its receptor tropomyosin receptor kinase B2 (TrkB2). ucl.ac.ukunimas.mynih.gov |

Cardiovascular and Vascular Function Modulation

Calcium Channel Inhibition by 3,5,7,3',4'-Pentamethoxyflavone

3,5,7,3',4'-Pentamethoxyflavone has been identified as a calcium channel inhibitor. medchemexpress.commedchemexpress.cn This activity has implications for its effects on cardiovascular and vascular function. medchemexpress.comnih.gov In isolated rat thoracic aortic rings, this compound induced relaxation, an effect that was found to be partly mediated by the stimulation of nitric oxide and H2S release. tci-thaijo.org This suggests a mechanism involving the modulation of intracellular calcium mobilization. tci-thaijo.org

Further investigation revealed that in the absence of extracellular calcium, 3,5,7,3',4'-pentamethoxyflavone could still inhibit the contraction of aortic rings induced by phenylephrine (B352888). tci-thaijo.org The compound also suppressed the phenylephrine concentration-response curve in aortic rings treated with thapsigargin, and this effect was enhanced in the presence of nifedipine (B1678770) and SKF-96365, a store-operated Ca2+ channel inhibitor. tci-thaijo.orgnih.gov These findings indicate that 3,5,7,3',4'-pentamethoxyflavone's vasorelaxant effects are linked to its ability to inhibit intracellular calcium mobilization. tci-thaijo.org

Regulation of Vascular Function and Vasodilation

Research into the effects of pentamethoxyflavones on the vascular system has revealed significant vasorelaxant properties. Specifically, 3,5,7,3',4'-pentamethoxyflavone (PMF), isolated from Kaempferia parviflora (black ginger), has been shown to cause the relaxation of phenylephrine-precontracted thoracic aortic rings in rats. tci-thaijo.org This vasodilation is linked to the stimulation of nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S) release. tci-thaijo.org The mechanism of action involves the inhibition of intracellular calcium mobilization, a key process in muscle contraction. tci-thaijo.org Further studies indicate that PMF can regulate vascular function by counteracting the contraction induced by phenylephrine and augmenting the vasodilation caused by acetylcholine. medchemexpress.com

Promotion of eNOS and CSE Protein Expression

The vasodilatory effects of pentamethoxyflavones are supported by their influence on key enzyme expression. Studies have demonstrated that 3,5,7,3',4'-pentamethoxyflavone can promote the expression of endothelial nitric oxide synthase (eNOS) and cystathionine (B15957) γ-lyase (CSE) proteins in middle-aged male rats. medchemexpress.com eNOS is the enzyme responsible for producing nitric oxide, a critical signaling molecule in the cardiovascular system that mediates vasodilation. tci-thaijo.org CSE is a primary enzyme involved in the generation of hydrogen sulfide, another gasotransmitter that contributes to the relaxation of vascular smooth muscle. tci-thaijo.org The upregulation of these proteins provides a molecular basis for the compound's observed effects on vascular function. medchemexpress.com

Intestinal Barrier Function Enhancement

Increase in Tight Junction (TJ) Protein Expression in Caco-2 Cells by 3,5,7,3',4'-Pentamethoxyflavone

The intestinal epithelium relies on complex protein structures known as tight junctions (TJs) to form a selective barrier. The compound 3,5,7,3',4'-pentamethoxyflavone (PMF) has been shown to significantly enhance this barrier function in in vitro models using human intestinal Caco-2 cells. acs.orgacs.orgnih.gov

Treatment with PMF leads to an increase in transepithelial electrical resistance (TER), a measure of barrier integrity. acs.orgnih.govx-mol.net For instance, after 48 hours of treatment with 100 μM PMF, TER increased significantly compared to control cells. acs.orgnih.gov Concurrently, PMF treatment decreases the permeability of the Caco-2 cell monolayer to markers like fluorescein-conjugated dextran, further confirming the strengthening of the intestinal barrier. acs.orgnih.gov

This enhancement is achieved through the increased expression and strategic localization of key TJ proteins. acs.orgresearchgate.net Immunoblot analysis has revealed that PMF increases the total cellular expression and cytoskeletal association of proteins including Zonula Occludens-1 (ZO-1), occludin, claudin-3, and claudin-4. acs.orgacs.orgresearchgate.net The mechanism appears to be at the transcriptional level, where PMF promotes the transcription of genes for occludin, claudin-3, and claudin-4. acs.orgx-mol.net

| Parameter | Control | 100 μM 3,5,7,3',4'-Pentamethoxyflavone | Outcome | Reference(s) |

| Transepithelial Electrical Resistance (TER) at 48h | 1261 ± 36 Ω·cm² | 1383 ± 55 Ω·cm² | Barrier integrity enhanced | acs.orgnih.gov |

| Permeability to Dextran (FD4) at 48h | 24.2 ± 1.8 pmol/(cm² × h) | 18.6 ± 1.0 pmol/(cm² × h) | Barrier permeability decreased | acs.orgnih.gov |

| Occludin Protein Expression at 48h (Relative Fold Change) | 1.00 ± 0.2 | 3.69 ± 0.86 | Expression significantly increased | acs.orgnih.govx-mol.net |

| Other Upregulated TJ Proteins | - | - | ZO-1, Claudin-3, Claudin-4 | acs.orgacs.orgresearchgate.net |

Other Investigated Biological Activities

BACE1 Enzyme Inhibitory Activity by 3,5,7,3',4'-Pentamethoxyflavone

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a critical enzyme in the pathway that produces amyloid-β peptides, which form the amyloid plaques characteristic of Alzheimer's disease. frontiersin.orgnih.gov Inhibiting BACE1 is therefore a primary target for Alzheimer's therapy research. nih.gov Studies have identified 3,5,7,3',4'-pentamethoxyflavone as a potent and selective inhibitor of the BACE1 enzyme. frontiersin.org This inhibitory action is specific, as the compound and other related polymethoxyflavones (PMFs) like 5,7-dimethoxyflavone (B190784) and 5,7,4'-trimethoxyflavone did not show significant suppression of other enzymes such as α-secretase or other serine proteases. frontiersin.orgnih.gov This specificity suggests a lower potential for off-target effects. nih.gov

Antibacterial Effects and Considerations for Methoxy (B1213986) Substitution

The antibacterial potential of pentamethoxyflavones has also been an area of investigation. Research has shown that 3,5,7,3',4'-pentamethoxyflavone, extracted from Kaempferia parviflora, exhibits synergistic antibacterial effects when combined with the antibiotic gentamicin (B1671437). nih.gov This combination was effective against carbapenem-resistant strains of clinically significant bacteria, including Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii. nih.gov The study found that the pentamethoxyflavone potentiated the action of gentamicin, highlighting its potential to combat bacterial resistance. nih.gov

The position of methoxy group substitutions on the flavonoid structure is crucial for its biological activity. In related studies on other flavonoid-derived structures, lactones with methoxy groups at the 3' and 4' positions of the B ring were found to be more active against bacteria. nih.gov Similarly, the introduction of a 7α-methoxy group in certain cephem antibiotics has been shown to increase antibacterial activity. ebi.ac.uk This suggests that the specific methoxylation pattern on the flavone core is a key determinant of its antibacterial efficacy.

Mechanistic Elucidation of Pentamethoxyflavone Bioactivities at Cellular and Molecular Levels

Targeting of Signaling Pathways

The biological effects of pentamethoxyflavones are largely attributed to their ability to modulate critical signaling cascades within the cell. These interactions can lead to significant changes in cellular processes, including stress response, cell cycle regulation, and programmed cell death.

Inhibition of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway

The Nrf2 pathway is a primary regulator of cellular defense against oxidative and xenobiotic stress. While it plays a protective role in normal cells, its overactivation in cancer cells can confer resistance to chemotherapy. researchgate.net Research has identified certain pentamethoxyflavone isomers as inhibitors of this pathway, thereby sensitizing cancer cells to treatment.

Specifically, 3',4',5',5,7-Pentamethoxyflavone (B192069) has been shown to inhibit the Nrf2 pathway, which contributes to its ability to make cisplatin-resistant A549 lung cancer cells more susceptible to cisplatin (B142131). caymanchem.commedchemexpress.com Further studies using a reporter assay in HEK293T cells confirmed that this isomer inhibits the transactivation of Nrf2 at various concentrations. caymanchem.com This inhibition is considered a promising strategy for overcoming therapy resistance in tumors with elevated Nrf2 levels. researchgate.net

Currently, there is no specific research available detailing the direct effects of 2',3',4',5,7-Pentamethoxyflavone on the Nrf2 signaling pathway.

Modulation of Calcium Mobilization Mechanisms

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a multitude of cellular functions. The precise regulation of its concentration is vital, and disruptions can trigger various physiological responses. Certain pentamethoxyflavones have been identified as modulators of calcium channels and mobilization.

Specific data on the modulation of calcium mobilization mechanisms by This compound is not available in the current scientific literature.

Influence on Cell Cycle Progression and Related Genes

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Flavonoids can interfere with this process, often leading to cell cycle arrest and preventing the proliferation of cancer cells.

Research on 3',4',5',5,7-Pentamethoxyflavone in colorectal cancer cells revealed that treatment led to changes in the expression of genes associated with the cell cycle. kent.ac.uk While the specific genes were not detailed, this indicates a clear influence on cell cycle progression. kent.ac.uk Another study on a closely related compound, 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone (B1218394) , demonstrated an arrest in the G1 phase of the cell cycle in MCF-7 breast cancer cells. This arrest was correlated with an increase in the levels of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.

There is currently no specific information regarding the influence of This compound on cell cycle progression or its related genes.

Activation of Intrinsic Apoptotic Pathways (e.g., Bcl-2/Bax, Caspase Cascade, PARP-1)

The intrinsic pathway of apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells and is tightly regulated by the Bcl-2 family of proteins and executed by a cascade of caspases.

Studies on 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone have provided a detailed look at its pro-apoptotic capabilities in MCF-7 cells. Treatment with this compound led to a series of events characteristic of the intrinsic apoptotic pathway:

Down-regulation of Bcl-2: The level of the anti-apoptotic protein Bcl-2 was decreased.

Up-regulation of Bax and Cytochrome c: The expression of the pro-apoptotic protein Bax and the mitochondrial protein Cytochrome c was increased.

Activation of Caspases and PARP-1: An increase in caspase-3 and PARP-1 protein levels was observed, along with a significant increase in the activity of executor caspases-3 and -7.

These findings strongly suggest that the compound induces apoptosis through the mitochondrial pathway, governed by the regulation of Bcl-2 family proteins. nih.gov

Table 1: Effects of 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone on Apoptotic Markers in MCF-7 Cells

| Apoptotic Marker | Observed Effect | Role in Apoptosis | Citation |

| Bcl-2 | Down-regulated | Anti-apoptotic | nih.gov |

| Bax | Up-regulated | Pro-apoptotic | nih.gov |

| Cytochrome c | Up-regulated | Activates caspases | nih.gov |

| Caspase-3 | Up-regulated | Executioner caspase | nih.gov |

| Caspase-7 | Activity increased | Executioner caspase | nih.gov |

| PARP-1 | Up-regulated | Substrate for caspases | nih.gov |

No specific research has been published on the activation of intrinsic apoptotic pathways by This compound .

Involvement in the Unfolded Protein Response (UPR) and Cellular Stress Response

The unfolded protein response (UPR) is a cellular stress response activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). While initially a survival mechanism, prolonged UPR activation can lead to apoptosis.

Investigations into 3',4',5',5,7-Pentamethoxyflavone have suggested its involvement in the UPR. kent.ac.uk In studies on colorectal cancer cells, RNA sequencing showed that exposure to this flavone (B191248) resulted in altered expression of genes associated with the UPR. kent.ac.uk Furthermore, pathway analysis of proteins interacting with the compound identified key players involved in the cellular response to stress and protein folding, reinforcing the link to the UPR. kent.ac.uk

The specific involvement of This compound in the UPR and cellular stress responses has not yet been documented.

Molecular Interactions with Cellular Components

Identifying the direct molecular targets of a compound is crucial for understanding its mechanism of action. Modern proteomic techniques have enabled the discovery of specific protein interactions for some pentamethoxyflavone isomers.

Using a photoaffinity labeling probe and mass spectrometry proteomics, researchers have begun to identify the cellular targets of 3',4',5',5,7-Pentamethoxyflavone . kent.ac.uk This work in colorectal cancer cells led to the isolation of members of the RAB subfamily of small GTPases as interacting proteins. kent.ac.uk Pathway analysis of these interacting proteins further revealed their involvement in processes like the cellular stress response and protein folding. kent.ac.uk

Specific molecular targets and interactions for This compound have not been identified in the reviewed literature.

Mechanistic Insights into this compound Remain Largely Undefined

Comprehensive scientific data detailing the specific bioactivities and molecular mechanisms of the chemical compound This compound is notably scarce in publicly available research. While the broader class of polymethoxyflavonoids (PMFs) has garnered significant scientific interest for its diverse biological effects, research has largely concentrated on other isomers of pentamethoxyflavone.

Following a thorough review of scientific literature, it is clear that specific mechanistic studies on this compound are limited. This particular flavone is identified as 5,7,2′,3′,4′-Pentamethoxyflavone and has been isolated from natural sources like Citrus reticulata (tangerine). nih.gov However, detailed investigations into its interactions at a cellular and molecular level, as requested, are not substantially documented.

In contrast, considerable research exists for other isomers, such as:

3',4',5',5,7-Pentamethoxyflavone: Studies on this isomer have utilized proteomics and RNA sequencing to identify cellular targets in cancer cells, revealing interactions with proteins involved in cellular stress and the unfolded protein response (UPR). kent.ac.uk

5,7,3',4',5'-Pentamethoxyflavone: Research has shown this compound inhibits pancreatic lipase (B570770) and modulates the adenosine (B11128) A2A receptor (A2AR)/gephyrin/GABRA2 pathway, suggesting anti-obesity and anxiolytic effects. caymanchem.comnih.govnih.gov

3,5,7,3',4'-Pentamethoxyflavone: This quercetin (B1663063) derivative has been studied for its ability to protect DNA from oxidative damage, with evidence suggesting it binds to the minor groove of DNA. nih.govmedchemexpress.com

The available data for these related compounds highlights the potential for this compound to possess significant bioactivities. Flavonoids, as a class, are known to interact with a wide array of biological targets. ontosight.ai However, the specific substitution pattern of methoxy (B1213986) groups on the flavone backbone is critical in determining the precise molecular targets and subsequent biological outcomes, such as enzyme inhibition or receptor modulation. ontosight.aibiosynth.com

Due to the lack of specific published findings for this compound, a detailed elucidation of its mechanisms in the following areas cannot be provided at this time:

Regulation of Gene Expression via RNA Sequencing

Further focused research is required to isolate and characterize the specific cellular and molecular interactions of this compound to understand its unique biological and pharmacological profile.

Structure Activity Relationship Sar Studies of Pentamethoxyflavones

Impact of Methoxy (B1213986) and Hydroxyl Group Positions on Bioactivity

The substitution pattern of methoxy (–OCH₃) and hydroxyl (–OH) groups on the A and B rings of the flavone (B191248) structure is a primary factor governing its bioactivity.

Methylation of hydroxyl groups on the flavone core to form methoxy moieties is a key strategy for enhancing metabolic stability. researchgate.net This chemical modification prevents the molecule from undergoing extensive phase II metabolism, specifically glucuronic acid or sulfate (B86663) conjugation, which would otherwise lead to rapid excretion. researchgate.net This increased stability improves intestinal absorption and oral bioavailability, allowing the compounds to reach target tissues in effective concentrations. researchgate.netnih.gov

Studies have shown that the position of the methoxy group is crucial for conferring resistance to oxidative metabolism. mdpi.com Flavones containing a methoxy group at the C-5 position demonstrate significantly higher stability against microsomal oxidation compared to those lacking this feature. mdpi.com The number of methoxy groups does not directly correlate with stability; for instance, sinensetin, with five methoxy groups including one at C-5, is quite stable, whereas tangeretin (B192479), also with five methoxy groups but lacking the 5-methoxy group, is less stable. mdpi.com

Table 1: Impact of Methoxy Group Position on Metabolic Stability

| Compound | Number of Methoxy Groups | 5-Methoxy Group Present? | Metabolic Stability |

|---|---|---|---|

| 5-Methoxyflavone | 1 | Yes | High |

| 7-Methoxyflavone | 1 | No | Low |

| 5,7-Dimethoxyflavone (B190784) | 2 | Yes | High |

| Sinensetin | 5 | Yes | High |

Data sourced from metabolic stability studies comparing various methoxyflavones. mdpi.com

Polymethoxyflavones, including derivatives of pentamethoxyflavone, have demonstrated notable antibacterial properties. For example, 3,5,7,3′,4′-pentamethoxyflavone has been shown to potentiate the action of gentamicin (B1671437) against carbapenem-resistant strains of Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii. nih.govresearchgate.net The synergistic effects were observed in a high percentage of the tested bacterial strains. nih.govresearchgate.net

The substitution pattern on the A-ring significantly influences cytotoxic activity. An increase in the number of methoxy groups on the A-ring, which includes the C-6 position, has been shown to enhance the inhibitory activity of polymethoxyflavones on bone resorption. nih.gov Compounds such as nobiletin (B1679382) (3′,4′,5,6,7,8-hexamethoxyflavone) and tangeretin (4′,5,6,7,8-pentamethoxyflavone), which feature methoxylation at the C-6 position, are known inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer. researchgate.net The cytotoxic effects of various polymethoxyflavones against human colorectal carcinoma cells have been demonstrated, with these effects being dose-dependent and mediated through the induction of apoptosis. researchgate.net

Structural Features Critical for Anti-inflammatory Activity

The anti-inflammatory properties of flavones are governed by several key structural features. The flavone backbone itself, characterized by a C2-C3 double bond and a ketone group at C4, is fundamental. nih.govnih.gov The absence of this double bond, as seen in flavanones, undermines the anti-inflammatory activity. researchgate.netnih.gov

The substitution pattern is also critical. Specifically:

A hydroxyl group at the C-5 position generally enhances anti-inflammatory activity. researchgate.netnih.gov

Hydroxyl groups at the C-6, C-7, C-8, and C-3′ positions can attenuate this activity. researchgate.netnih.gov

The presence of methoxy groups can modulate these effects, contributing to the molecule's ability to inhibit inflammatory mediators like nitric oxide (NO). caymanchem.commdpi.com For instance, 5,7,3',4',5'-pentamethoxyflavone inhibits LPS-induced NO production in macrophage cell lines. caymanchem.com

Pharmacophoric Features for BACE1 Inhibition

Flavonoids, including pentamethoxyflavones, have been identified as inhibitors of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research. frontiersin.orgnih.gov The essential pharmacophoric features for BACE1 inhibition include:

Interaction with Catalytic Residues: Successful inhibitors often form hydrogen bonds with the catalytic aspartic acid residues (Asp32 and Asp228) in the BACE1 active site. frontiersin.org

π–π Stacking: A common π–π interaction with the Tyr71 residue is observed for many flavonoid inhibitors. frontiersin.orgnih.gov However, some polymethoxyflavones, such as 3,5,7,3′,4′-pentamethoxyflavone, represent an exception, indicating alternative binding modes are possible. frontiersin.orgnih.gov

Hydroxyl and Methoxy Groups: Specific substitutions are crucial. Studies have shown that compounds like 5,7-dimethoxyflavone and 3,5,7,3′,4′-pentamethoxyflavone exhibit strong BACE1 inhibitory activities. frontiersin.orgnih.gov

Table 2: Key Pharmacophoric Interactions for BACE1 Inhibition by Flavonoids

| Feature | Interacting BACE1 Residue(s) | Interaction Type | Importance |

|---|---|---|---|

| Carbonyl Group at C4 | Catalytic Aspartates | Hydrogen Bonding | High |

| Aromatic Rings | Tyr71 | π–π Stacking | Common, but not universal |

Data compiled from molecular docking and in-silico studies of flavonoid-BACE1 interactions. frontiersin.orgnih.govnih.gov

Identification of Modifiable Positions for Enhanced Efficacy

SAR studies are crucial for identifying positions on the pentamethoxyflavone scaffold that can be chemically modified to improve therapeutic properties without losing bioactivity. Research into the anticancer properties of 3′,4′,5′,5,7-pentamethoxyflavone has identified the 3'-position on the B-ring as a prime target for modification. kent.ac.uk This position can be altered to synthesize new derivatives, such as through the attachment of a photoaffinity label, without compromising the compound's fundamental biological activity. kent.ac.uk This allows for the development of probes to identify cellular targets and for the creation of new analogues with potentially enhanced efficacy or improved solubility. kent.ac.uk The 3' and 4' positions on the B-ring are known to be primary sites of biotransformation, further highlighting their importance in drug design. nih.gov

Preclinical Research Models and Methodologies in Pentamethoxyflavone Investigation

In Vitro Cellular Models

In vitro studies are fundamental for dissecting the molecular mechanisms of action of pentamethoxyflavone isomers at the cellular level. These models include various specialized cell lines that represent different tissues and disease states.

Multiple isomers of pentamethoxyflavone have been investigated for their effects on a diverse panel of cancer cell lines, revealing activities ranging from cytotoxicity to the reversal of chemotherapy resistance.

A549 (Human Lung Carcinoma): Research has focused on 3′,4′,5′,5,7-Pentamethoxyflavone in the context of chemotherapy resistance. Studies show that this isomer sensitizes cisplatin-resistant A549 cells to the cytotoxic effects of cisplatin (B142131). nih.govnih.gov The mechanism involves the inhibition of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is often upregulated in chemoresistant tumors. nih.govnih.gov By reducing the expression of Nrf2 and its downstream target genes, this pentamethoxyflavone derivative helps restore the cancer cells' sensitivity to cisplatin, thereby promoting apoptosis. nih.govnih.gov

MCF-7 (Human Breast Adenocarcinoma): The compound 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone (B1218394) has demonstrated antiproliferative effects against the MCF-7 breast cancer cell line. nih.gov Investigations into its mechanism revealed that it induces apoptosis through the intrinsic pathway, characterized by the loss of mitochondrial membrane potential and an overproduction of reactive oxygen species. nih.gov Furthermore, this compound was found to inhibit the migration of MCF-7 cells, suggesting a potential to reduce metastasis. nih.govnih.gov

Leukemia and Lymphoma Cell Lines (K562, Jurkat, U937): A specific isomer, 5-hydroxy-6,7,3′,4′,5′-pentamethoxyflavone , isolated from Lantana ukambensis, has shown selective cytotoxicity against several hematological cancer cell lines. nih.gov It exhibited significant antiproliferative and pro-apoptotic activity against the monocytic lymphoma cell line (U937), the acute T-cell leukemia line (Jurkat), and the chronic myelogenous leukemia line (K562). nih.gov Notably, the compound did not show similar toxicity toward peripheral blood mononuclear cells from healthy donors, indicating a degree of selectivity for cancer cells. nih.gov

Raji (Human Burkitt's Lymphoma): No research findings were identified for the effects of pentamethoxyflavone isomers on the Raji cell line in the conducted searches.

Below is an interactive table summarizing the effects of pentamethoxyflavone isomers on various cancer cell lines.

| Cell Line | Compound Isomer | Key Research Findings |

| A549 | 3′,4′,5′,5,7-Pentamethoxyflavone | Sensitizes cisplatin-resistant cells to cisplatin by inhibiting the Nrf2 pathway, inducing apoptosis. nih.govnih.gov |

| MCF-7 | 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone | Inhibits cell growth and migration; induces apoptosis via the intrinsic mitochondrial pathway. nih.govnih.gov |

| K562 | 5-hydroxy-6,7,3′,4′,5′-pentamethoxyflavone | Exhibits selective cytotoxicity and pro-apoptotic effects. nih.gov |

| Jurkat | 5-hydroxy-6,7,3′,4′,5′-pentamethoxyflavone | Shows selective cytotoxicity and induces apoptosis. nih.gov |

| U937 | 5-hydroxy-6,7,3′,4′,5′-pentamethoxyflavone | Demonstrates significant anti-proliferative and pro-apoptotic activity. nih.gov |

No research findings were identified for the effects of pentamethoxyflavone isomers on RAW 264.7 macrophage cells in the conducted searches. Studies on related polymethoxyflavones, such as 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone, have shown anti-inflammatory activity in this cell line, but data on pentamethoxy isomers is currently lacking.

GES-1 (Human Gastric Epithelial Cell Line): No research findings were identified for the effects of pentamethoxyflavone isomers on the GES-1 cell line in the conducted searches.

Caco-2 (Human Colorectal Adenocarcinoma): The Caco-2 cell line, which can differentiate to form a monolayer mimicking the intestinal barrier, has been used to study the effects of 3,5,7,3′,4′-pentamethoxyflavone . Research shows this isomer enhances the integrity of the tight junction barrier in Caco-2 cell monolayers. This is evidenced by an increase in transepithelial electrical resistance and a decrease in the permeability of the cell layer.

The 3T3-L1 pre-adipocyte cell line is a standard model for studying adipogenesis (the formation of fat cells). Research has shown that 5,7,3′,4′,5′-pentamethoxyflavone is a potent inhibitor of adipogenesis. nih.gov In these studies, the compound was observed to reduce the accumulation of lipids and triglycerides in differentiating 3T3-L1 cells. nih.govnih.gov Mechanistically, it downregulates the expression of key adipogenic and lipogenic genes, including peroxisome proliferator-activated receptor-gamma (PPAR-γ) and CCAAT/enhancer-binding protein α (C/EBPα). nih.gov

Reporter assays are instrumental in confirming the modulation of specific signaling pathways. In the context of pentamethoxyflavone research, these assays have helped elucidate mechanisms of action. For instance, the investigation of 3′,4′,5′,5,7-Pentamethoxyflavone in A549 lung cancer cells identified its role as an inhibitor of the Nrf2 signaling pathway. nih.govnih.gov The Nrf2 pathway is a key regulator of cellular antioxidant responses, and its inhibition can make cancer cells more susceptible to treatments like cisplatin. nih.govnih.gov Such pathway analyses often rely on methodologies like quantitative PCR to measure the expression of downstream target genes or reporter gene assays (e.g., luciferase assays) where the reporter gene is placed under the control of a specific promoter element, such as the antioxidant response element (ARE) for the Nrf2 pathway. signosisinc.com This allows for a quantitative measurement of pathway activation or inhibition.

In Vivo Animal Models

In vivo animal models are critical for understanding the systemic effects of compounds. Various pentamethoxyflavone isomers have been evaluated in mouse and zebrafish models.

Apc(Min) Mouse Model: The Apc(Min) mouse is a genetically engineered model that spontaneously develops multiple intestinal adenomas, serving as a model for human familial adenomatous polyposis and colorectal cancer. Preliminary experiments have shown that dietary administration of 3′,4′,5′,5,7-pentamethoxyflavone inhibited the development of adenomas in these mice, pointing to its potential as a chemopreventive agent. nih.govnih.gov

Zebrafish (Danio rerio) Model: The zebrafish has emerged as a powerful model for studying metabolic diseases. A study investigating 5,7,3′,4′,5′-pentamethoxyflavone in a high-fat diet-induced obesity model in zebrafish demonstrated significant anti-obesity effects. nih.gov Administration of the compound led to reductions in blood glucose, plasma triglycerides, and total cholesterol. nih.gov Mechanistically, it suppressed genes involved in fat creation (adipogenesis and lipogenesis) while promoting fat breakdown (lipid catabolism). nih.gov The same study also noted neuroprotective effects, providing evidence for this isomer as a potential therapeutic candidate for both metabolic health and neuroprotection. nih.gov

The table below summarizes findings from in vivo animal model studies.

| Animal Model | Compound Isomer | Key Research Findings |

| Apc(Min) Mice | 3′,4′,5′,5,7-Pentamethoxyflavone | Inhibited the development of intestinal adenomas, suggesting chemopreventive potential. nih.govnih.gov |

| Zebrafish | 5,7,3′,4′,5′-pentamethoxyflavone | Exerted anti-obesity effects by reducing blood glucose and lipids; showed neuroprotective properties. nih.gov |

Murine Models for Carcinogenesis (e.g., Apc(Min) Mice)

The Adenomatous Polyposis Coli (Apc) (Min) mouse model is a well-established preclinical model for studying intestinal carcinogenesis, as it mimics human familial adenomatous polyposis. nih.govresearchgate.netnih.gov Research has utilized this model to investigate the chemopreventive properties of 3',4',5',5,7-pentamethoxyflavone (B192069) (PMF). Studies have shown that dietary administration of PMF can reduce the development of adenomas in these mice. nih.govnih.gov

In a notable study, the oral administration of PMF was observed to inhibit adenoma development in Apc(Min) mice. nih.gov This effect is significant as it points towards the potential of PMF as a chemopreventive agent for colorectal cancer. nih.gov The Apc(Min) mouse model, characterized by a mutation in the Apc gene, spontaneously develops multiple intestinal neoplasms, making it a relevant and valuable tool for evaluating the efficacy of potential cancer-preventive compounds like PMF. researchgate.netnih.gov

| Model | Compound | Key Findings | Reference |

|---|---|---|---|

| Apc(Min) Mice | 3',4',5',5,7-Pentamethoxyflavone | Reduced adenoma development in the intestinal tract. | nih.govnih.gov |

Diabetic Rodent Models (e.g., Streptozotocin-induced Rats)

Streptozotocin (STZ)-induced diabetic rodent models are widely used to study the complications of diabetes, including diabetic nephropathy. nih.govnih.gov In this context, the therapeutic potential of 5,7,3′,4′,5′-pentamethoxyflavone, an isomer of the target compound, has been investigated. In a study using STZ-induced diabetic rats, this pentamethoxyflavone demonstrated significant kidney antifibrotic effects. nih.govnih.gov

The administration of 5,7,3′,4′,5′-pentamethoxyflavone to diabetic rats resulted in a notable reduction in blood glucose levels. nih.gov Furthermore, it alleviated renal fibrosis by decreasing the phosphorylation of Smad2/3 and the accumulation of fibronectin, key markers in the fibrotic pathway. nih.govnih.gov The compound also mitigated structural damage to the kidneys, such as glomerular basement membrane thickening. nih.gov

| Model | Compound | Key Findings | Reference |

|---|---|---|---|

| Streptozotocin-induced Diabetic Rats | 5,7,3′,4′,5′-Pentamethoxyflavone | Lowered blood glucose levels. | nih.gov |

| Decreased phosphorylation of Smad2/3 and accumulation of fibronectin, leading to reduced renal fibrosis. | nih.govnih.gov |

Zebrafish Models for Metabolic and Neuroprotective Studies

Zebrafish (Danio rerio) have emerged as a valuable model organism for studying metabolic and neuroprotective effects of various compounds due to their genetic tractability and physiological similarities to mammals. ucl.ac.uknih.govnih.gov A study investigating the effects of 5,7,3′,4′,5′-pentamethoxyflavone in a zebrafish model of obesity demonstrated its pronounced anti-obesity and neuroprotective properties. ucl.ac.uknih.gov

The administration of this pentamethoxyflavone to obese zebrafish led to significant reductions in key metabolic parameters, including blood glucose, plasma triglycerides, and total cholesterol. ucl.ac.uk Mechanistically, the compound was found to suppress genes involved in fat production and promote the breakdown of lipids. ucl.ac.uk Beyond its metabolic benefits, the flavone (B191248) also exhibited neuroprotective effects by increasing the levels of brain-derived neurotrophic factor (BDNF), a crucial protein for neuronal health. ucl.ac.uknih.gov

| Model | Compound | Key Findings | Reference |

|---|---|---|---|

| Obese Zebrafish | 5,7,3′,4′,5′-Pentamethoxyflavone | Reduced blood glucose, plasma triglycerides, and total cholesterol. | ucl.ac.uk |

| Elevated brain-derived neurotrophic factor (BDNF), indicating neuroprotective effects. | ucl.ac.uknih.gov |

Poultry Models for Pharmacokinetics